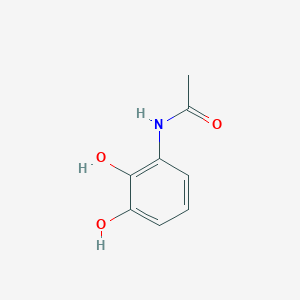
N-(2,3-Dihydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of acetamide, where the acetamide group is attached to a 2,3-dihydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxyphenyl)acetamide typically involves the acetylation of 2,3-dihydroxyaniline. The reaction is carried out by reacting 2,3-dihydroxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the acetamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2,3-Dihydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-(3,4-Dihydroxyphenyl)acetamide
- N-(2,4-Dihydroxyphenyl)acetamide
- N-(3,5-Dihydroxyphenyl)acetamide
Comparison: N-(2,3-Dihydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different antioxidant properties and biological activities.
Properties
CAS No. |
93525-21-4 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-(2,3-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-3-2-4-7(11)8(6)12/h2-4,11-12H,1H3,(H,9,10) |
InChI Key |
KSBUQEFHSPPNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


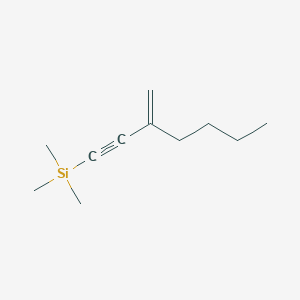
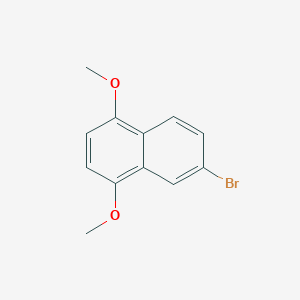
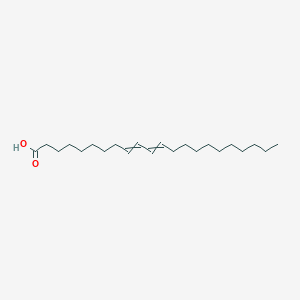

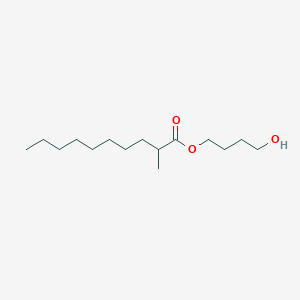
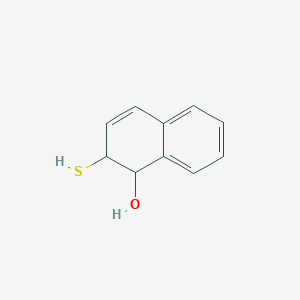
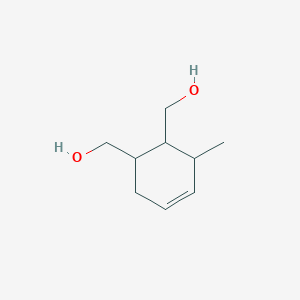
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

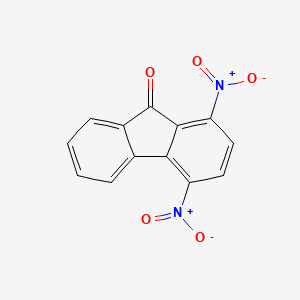
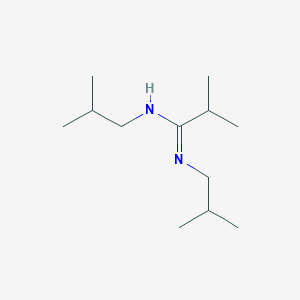

![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
